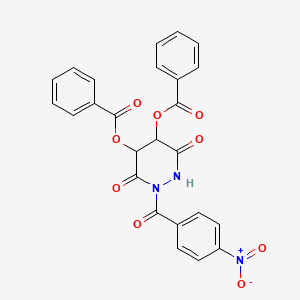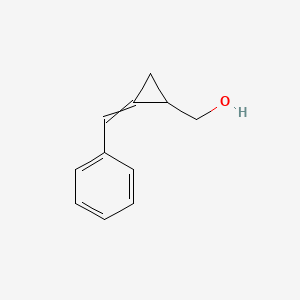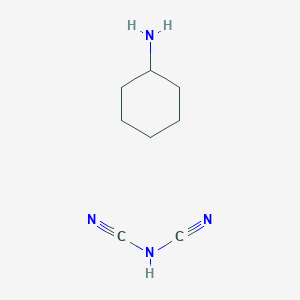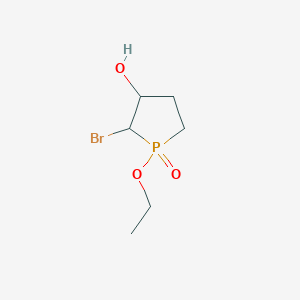![molecular formula C17H20BrNO3S B12557858 4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide CAS No. 145004-92-8](/img/structure/B12557858.png)
4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group, a tert-butoxy group, and a sulfonamide group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide typically involves the bromination of a biphenyl precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The biphenyl precursor is mixed with the brominating agent and solvent, and the mixture is passed through a reactor under controlled temperature and pressure conditions. This method ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The sulfonamide group can interact with active sites of enzymes, further enhancing its inhibitory effects. These interactions disrupt normal cellular processes, making the compound useful in studying biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylbiphenyl: Lacks the tert-butoxy and sulfonamide groups, making it less versatile in chemical reactions.
4-Bromomethyl-2-cyanobiphenyl: Contains a cyano group instead of the sulfonamide group, leading to different reactivity and applications.
4-Bromomethyl-2-carboxybiphenyl:
Uniqueness
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is unique due to the combination of its functional groups. The presence of the bromomethyl group allows for versatile substitution reactions, while the sulfonamide group provides additional sites for interaction with biological molecules. The tert-butoxy group enhances the compound’s stability and solubility in organic solvents, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
145004-92-8 |
|---|---|
Molekularformel |
C17H20BrNO3S |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-17(2,3)22-19-23(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12H2,1-3H3 |
InChI-Schlüssel |
MIAQFTDWFRYIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)


![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)


![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)

![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)

![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
